Isoflavonoid-C-Glykoside

Isoliquiritigenin C-glycosides are a class of naturally occurring flavonoids that exhibit a wide range of biological activities. These compounds are primarily found in certain plant species, including legumes and medicinal herbs. Structurally, isoliquiritigenin C-glycosides consist of a flavonoid backbone attached to a glucose molecule via a C-glycosidic bond, which confers them with unique chemical properties.

Biologically, these glycosides have shown potential in modulating various cellular processes due to their antioxidant and anti-inflammatory activities. They are known to interact with multiple targets within the body, such as enzymes, receptors, and signaling pathways, which may contribute to their beneficial effects on health conditions including cardiovascular diseases, cancer, and neurodegenerative disorders.

In pharmaceutical applications, isoliquiritigenin C-glycosides can serve as lead compounds for drug development. Their ability to inhibit oxidative stress and reduce inflammation makes them promising candidates in the treatment of inflammatory conditions. Additionally, these compounds may also exhibit anti-tumor properties, making them interesting for further exploration in oncology research.

Overall, isoliquiritigenin C-glycosides represent a valuable class of natural products with multifaceted therapeutic potentials, warranting continued investigation into their biochemical mechanisms and clinical applications.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

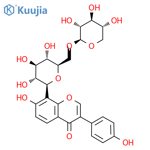

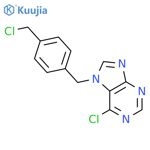

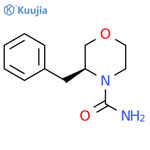

2'-Deoxy-N-(4-hydroxybutyl)cytidine | 905844-52-2 | C13H21N3O5 |

|

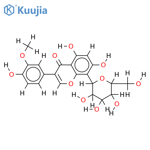

8-C-β-D-Glucopyranosyl-3',4',5,7-tetrahydroxyisoflavone; 3',5-Di-Me ether | 247031-41-0 | C23H24O11 |

|

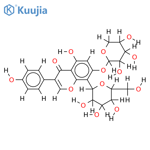

Puerarin Apioside | 103654-50-8 | C26H28O13 |

|

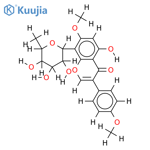

Puerarin 6''-O-xyloside | 114240-18-5 | C26H28O13 |

|

3'-methylorobol 8-C-beta-glucopyranoside | 40522-83-6 | C22H22O11 |

|

genistein 7-O-xylosyl-8-C-glucoside | 1333163-46-4 | C26H28O14 |

|

8-Glucopyranosyl-3',4',5,7,-tetrahydroxyisoflavone | 66026-81-1 | C21H20O11 |

|

Volubilin | 56312-87-9 | C23H24O9 |

|

N/A | 147899-32-9 | C24H22O12 |

|

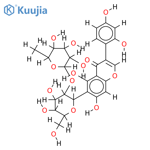

Nodosin | 155545-07-6 | C27H30O15 |

Verwandte Literatur

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

Empfohlene Lieferanten

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

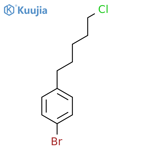

ClCCCCCc1ccc(Br)cc1 Cas No: 1804064-21-8

ClCCCCCc1ccc(Br)cc1 Cas No: 1804064-21-8 -